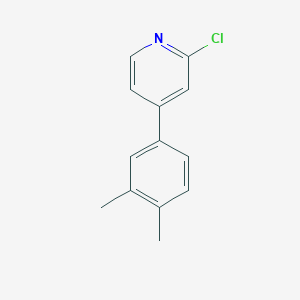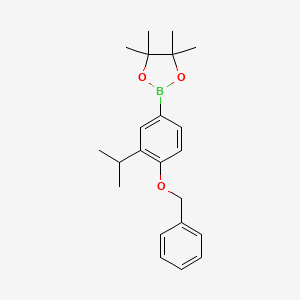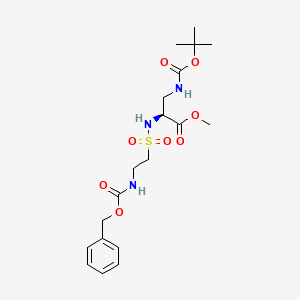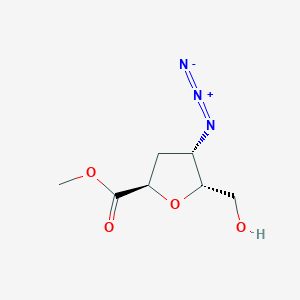
methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a complex organic compound that features an azido group, a hydroxymethyl group, and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected sugar derivative.
Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Cyclization: Formation of the tetrahydrofuran ring is achieved through cyclization reactions, which may involve acid or base catalysis.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azidation, various nucleophiles for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Bioconjugation: The azido group allows for click chemistry applications, facilitating the attachment of various biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate depends on its specific application. For instance, in medicinal chemistry, the azido group can be reduced to an amine, which may interact with biological targets such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Lacks the azido group, making it less reactive in certain chemical reactions.
Methyl (2R,4S,5R)-4-azido-5-(methoxymethyl)tetrahydrofuran-2-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
Uniqueness
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is unique due to the presence of both an azido group and a hydroxymethyl group, which provide versatile reactivity and potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11N3O4 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
Clé InChI |
FAFWVWDWMIPWQR-JKUQZMGJSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@@H]([C@@H](O1)CO)N=[N+]=[N-] |
SMILES canonique |
COC(=O)C1CC(C(O1)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B14026991.png)


![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
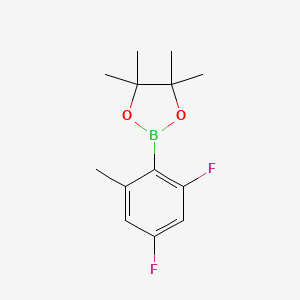

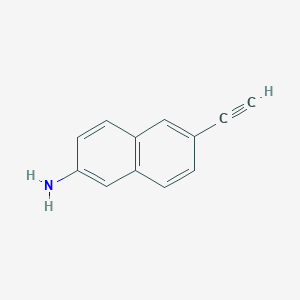
![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
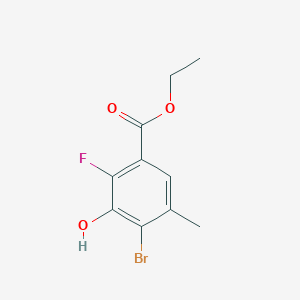
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)

